molecular formula C18H23N5O2 B7359955 1-(5-Oxaspiro[3.5]nonan-6-ylmethyl)-3-(3-phenyltriazol-4-yl)urea

1-(5-Oxaspiro[3.5]nonan-6-ylmethyl)-3-(3-phenyltriazol-4-yl)urea

Cat. No. B7359955
M. Wt: 341.4 g/mol
InChI Key: XJENDKNRRBUZMJ-UHFFFAOYSA-N
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Description

1-(5-Oxaspiro[3.5]nonan-6-ylmethyl)-3-(3-phenyltriazol-4-yl)urea is a chemical compound with potential applications in scientific research. It is a urea derivative that has shown promise in various studies due to its unique chemical structure and potential biological activity.5]nonan-6-ylmethyl)-3-(3-phenyltriazol-4-yl)urea.

Mechanism of Action

1-(5-Oxaspiro[3.5]nonan-6-ylmethyl)-3-(3-phenyltriazol-4-yl)urea has been reported to inhibit CK2 activity by binding to the ATP-binding site of the kinase. This binding leads to a conformational change in the enzyme, resulting in its inhibition. The compound has also been shown to induce apoptosis in cancer cells, possibly through the inhibition of CK2-mediated signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-Oxaspiro[3.5]nonan-6-ylmethyl)-3-(3-phenyltriazol-4-yl)urea has potential biochemical and physiological effects, including the inhibition of CK2 activity, induction of apoptosis in cancer cells, and anti-inflammatory activity. The compound has also been reported to have low toxicity in vitro, making it a potential candidate for further preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of 1-(5-Oxaspiro[3.5]nonan-6-ylmethyl)-3-(3-phenyltriazol-4-yl)urea is its potential as a selective inhibitor of CK2, a target of interest in various diseases. However, one limitation is the lack of in vivo studies, which would provide more information on the compound's efficacy and toxicity in living organisms.

Future Directions

There are several future directions for research on 1-(5-Oxaspiro[3.5]nonan-6-ylmethyl)-3-(3-phenyltriazol-4-yl)urea. These include:
1. Further studies on the compound's mechanism of action and its potential targets in various diseases.
2. In vivo studies to evaluate the compound's efficacy and toxicity in living organisms.
3. Development of analogs with improved potency and selectivity.
4. Investigation of the compound's potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and inflammation.
5. Exploration of the compound's potential as a tool for studying the role of CK2 in various cellular processes.
In conclusion, 1-(5-Oxaspiro[3.5]nonan-6-ylmethyl)-3-(3-phenyltriazol-4-yl)urea is a promising compound with potential applications in scientific research. Its unique chemical structure and potential biological activity make it a candidate for further studies and development as a therapeutic agent. However, more research is needed to fully understand its mechanism of action and potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(5-Oxaspiro[3.5]nonan-6-ylmethyl)-3-(3-phenyltriazol-4-yl)urea involves the reaction of 5-oxaspiro[3.5]non-6-ene-2-carboxylic acid with 3-phenyl-1H-1,2,4-triazole-5(4H)-one in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The resulting intermediate is then treated with N-methyl-N-phenylurea to obtain the final product. This synthesis method has been reported to yield the compound in good to excellent yields and with high purity.

Scientific Research Applications

1-(5-Oxaspiro[3.5]nonan-6-ylmethyl)-3-(3-phenyltriazol-4-yl)urea has been studied for its potential biological activity, specifically as an inhibitor of protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. Inhibition of CK2 has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammation.

properties

IUPAC Name

1-(5-oxaspiro[3.5]nonan-6-ylmethyl)-3-(3-phenyltriazol-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c24-17(19-12-15-8-4-9-18(25-15)10-5-11-18)21-16-13-20-22-23(16)14-6-2-1-3-7-14/h1-3,6-7,13,15H,4-5,8-12H2,(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJENDKNRRBUZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC2(C1)CCC2)CNC(=O)NC3=CN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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